

Technical Whitepaper: Structural Architecture and Characterization of 2-Chloro-5-nitrobenzoic Acid

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Compound of Interest

Compound Name:	2-Nitro-5-(piperidin-1-yl)benzoic acid
CAS No.:	118159-39-0
Cat. No.:	B190221

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Executive Summary

2-Chloro-5-nitrobenzoic acid (

) serves as a high-value scaffold in medicinal chemistry, primarily functioning as a precursor for nucleophilic aromatic substitution (

) reactions. Its structural uniqueness lies in the orthogonal reactivity of its substituents: an electrophilic carboxylic acid, a labile chlorine atom activated by a para-nitro group, and the nitro group itself, which serves as a latent amine. This guide analyzes the compound's solid-state geometry, spectroscopic fingerprint, and synthetic pathways to support researchers in API (Active Pharmaceutical Ingredient) development.

Molecular Architecture & Crystallography

2D and 3D Structural Analysis

The molecule consists of a benzene core trisubstituted at the 1, 2, and 5 positions. The steric and electronic interplay between these groups dictates the molecule's reactivity and solid-state packing.

- Position 1 (COOH): The carboxylic acid group is capable of forming strong intermolecular hydrogen bonds (dimers).
- Position 2 (Cl): The chlorine atom provides steric bulk adjacent to the acid group, forcing the carboxylic moiety to rotate out of the aromatic plane to minimize repulsion (the "Ortho Effect").
- Position 5 (): The nitro group is electron-withdrawing, significantly reducing electron density at the C2 position, thereby activating the C-Cl bond for nucleophilic attack.

Crystallographic Data

X-ray diffraction studies reveal that 2-chloro-5-nitrobenzoic acid crystallizes in the Triclinic system.

Parameter	Value
Crystal System	Triclinic
Space Group	(No. 2)
Z (Formula Units)	2
Packing Motif	Centrosymmetric carboxylic acid dimers
Key Interactions	hydrogen bonds; stacking

Structural Insight: The formation of centrosymmetric dimers via the carboxylic acid groups (graph set notation) is the dominant supramolecular feature. These dimers stack in layers, stabilized by weak and -stacking interactions.

Spectroscopic Fingerprinting

Accurate identification relies on interpreting the specific electronic environments created by the electron-withdrawing nitro and chloro groups.

Proton NMR (NMR)

The aromatic region displays a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring.

Solvent: DMSO-

or

Reference: TMS (0.00 ppm)

Proton	Position	Approx. Shift (ppm)	Multiplicity	Coupling Constant (Hz)	Structural Logic
H-6	Ortho to COOH, Ortho to	8.60 - 8.75	Doublet (d)	Hz	Most deshielded due to proximity to two electron-withdrawing groups (COOH and).
H-4	Ortho to , Meta to Cl	8.30 - 8.45	Doublet of Doublets (dd)	Hz, Hz	Deshielded by the ortho-nitro group. Couples with H-3 (ortho) and H-6 (meta).
H-3	Ortho to Cl, Meta to	7.80 - 7.95	Doublet (d)	Hz	Least deshielded. Dominated by the inductive effect of Chlorine.

Infrared Spectroscopy (FT-IR)

The spectrum is dominated by the vibrational modes of the nitro and carboxylic acid groups.

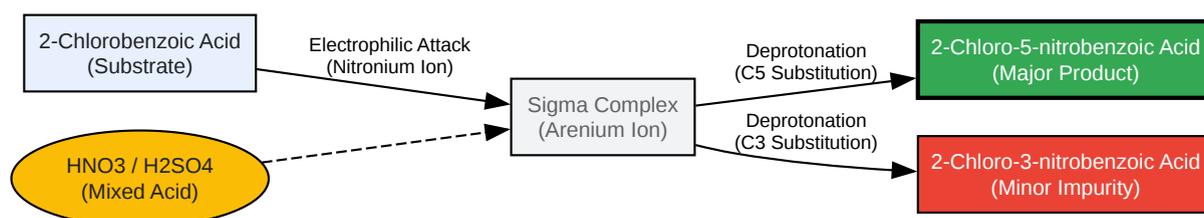
Functional Group	Wavenumber ()	Assignment
O-H (Acid)	3200 - 2500	Broad stretch (H-bonded dimer)
C=O (Acid)	1690 - 1710	Strong carbonyl stretch
(Asymmetric)	1530 - 1550	N-O asymmetric stretch
(Symmetric)	1340 - 1360	N-O symmetric stretch
C-Cl	700 - 800	Aryl chloride stretch

Synthesis & Purification Protocols

The synthesis relies on the regioselective nitration of 2-chlorobenzoic acid. The direction of the incoming nitro group is controlled by the competing directing effects of the carboxyl group (meta-director) and the chlorine atom (ortho/para-director, but deactivating).

Reaction Pathway

The chlorine atom directs ortho and para. However, the ortho position (C3) is sterically hindered and sandwiched between two substituents. The para position relative to chlorine (C5) is the most favorable site, which is also meta to the carboxylic acid (reinforcing the directing effect).



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Figure 1: Electrophilic aromatic substitution pathway showing the regioselectivity governed by the directing effects of Cl and COOH groups.

Purification Strategy

The crude product often contains the 3-nitro isomer. Purification exploits the subtle and solubility differences.

- Alkali Dissolution: Dissolve crude solid in dilute NaOH or Na_2CO_3 . Both isomers form soluble sodium salts.
- Fractional Precipitation: Slowly acidify with dilute HCl . The 5-nitro isomer, being less soluble and having a slightly different crystal lattice energy, precipitates first or more cleanly under controlled pH and temperature conditions.
- Recrystallization: Final purification using water/ethanol mixtures yields high-purity crystals (mp 165–168 °C).

Reactivity Profile in Drug Development

2-Chloro-5-nitrobenzoic acid is a "linchpin" intermediate because it allows for modular construction of complex scaffolds.

Nucleophilic Aromatic Substitution (S_NAr)

The chlorine atom at C2 is highly activated by the para-nitro group (at C5) and the ortho-carboxyl group (electron-withdrawing).

- Mechanism: Addition-Elimination.
- Nucleophiles: Amines (primary/secondary), thiols, and alkoxides.
- Application: Synthesis of N-substituted anthranilic acids (e.g., in the synthesis of non-steroidal anti-inflammatory drugs or kinase inhibitors).

Nitro Group Reduction

The C5 nitro group can be selectively reduced to an amine (

) using

or

- Utility: Generates a nucleophilic handle for further derivatization (e.g., amide coupling), creating 2,5-disubstituted benzoic acid derivatives.

References

- National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 17287, 2-Chloro-5-nitrobenzoic acid. Retrieved from [\[Link\]](#)
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